molecular formula C6H8O4 B153629 cyclobutane-1,3-dicarboxylic acid CAS No. 7439-33-0

cyclobutane-1,3-dicarboxylic acid

Cat. No.: B153629
CAS No.: 7439-33-0
M. Wt: 144.12 g/mol
InChI Key: WYHYNUWZLKTEEY-UHFFFAOYSA-N
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Description

cyclobutane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C₆H₈O₄. It is a cyclic dicarboxylic acid, meaning it contains two carboxyl groups (-COOH) attached to a cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclobutane-1,3-dicarboxylic acid typically involves the photodimerization of trans-cinnamic acid. This process is carried out by exposing trans-cinnamic acid to ultraviolet (UV) light, which induces a [2+2] cycloaddition reaction, forming the cyclobutane ring . The reaction conditions include:

    Starting Material: trans-Cinnamic acid

    Reaction Medium: Solid-state or solution

    Light Source: UV light

    Temperature: Room temperature or slightly elevated temperatures

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the photodimerization process. This involves using large-scale UV reactors and ensuring consistent reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: cyclobutane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.

    Reduction: The carboxyl groups can be reduced to alcohols or aldehydes under appropriate conditions.

    Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (Li

Properties

IUPAC Name

cyclobutane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHYNUWZLKTEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178702
Record name cis-Cyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2398-16-5
Record name cis-Cyclobutane-1,3-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Cyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of cyclobutane-1,3-dicarboxylic acid (CBDA) derivatives in material science?

A: CBDA derivatives show promise as building blocks for degradable polymeric materials. Specifically, researchers have synthesized caffeic acid-derived CBDAs that exhibit photodegradability at specific wavelengths. [] This property makes them attractive for creating "green" polymers with controlled degradation properties.

Q2: Can this compound be synthesized from renewable sources?

A: Yes, researchers have successfully synthesized a novel CBDA derivative, (1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound (CBDA-5), starting from furfural, a biomass-derived platform chemical. [] This synthesis pathway offers a renewable alternative to traditional petroleum-based routes.

Q3: Are there examples of this compound derivatives being used as pharmaceutical precursors?

A: Yes, a caffeic acid-derived CBDA synthesized through a visible light-driven, solvent-free cycloaddition serves as a precursor to the natural product Shimobashiric acid C. [] This synthetic route opens up possibilities for the total synthesis and further investigation of Shimobashiric acid C and its potential biological activities.

Q4: What analytical techniques are commonly employed to study this compound and its derivatives?

A4: Researchers utilize a range of analytical techniques to characterize CBDA and its derivatives. These include:

  • High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This technique was used to determine the pharmacokinetic profile of 1,3-bis(4-((p-butoxycarbonyl)amino)benzamido)-2,4-bis(m-methoxy-p-(thiophene-2-methanoyl)phenyl)this compound (Boc5), a novel glucose-like peptide-1 receptor (GLP-1R) agonist, in rats. []
  • X-ray crystallography: This technique is essential for determining the solid-state structures of CBDA derivatives and understanding their packing arrangements, which is crucial for studying their solid-state reactivity and photochemical behavior. [, ]

Q5: Can this compound be synthesized through electrochemical methods?

A: Yes, electrolytic oxidation offers a viable route for synthesizing specific CBDA derivatives. Researchers have demonstrated the electrochemical synthesis of 2,4-Dicarbomethoxybicyclobutane from the corresponding this compound precursor. [] This highlights the potential of electrochemistry for accessing unique CBDA derivatives.

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